molecular formula C18H17N3O2 B2708565 4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 877284-21-4

4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2708565
CAS RN: 877284-21-4
M. Wt: 307.353
InChI Key: LJFZJWVADUKVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one (4-BMPP) is a synthetic organic compound that is widely used in scientific research. It is a member of the benzimidazole family and has been studied for its potential applications in a variety of fields, including medicine and biochemistry.

Scientific Research Applications

Anticancer Potential

Compounds containing the benzimidazole structure have been explored for their anticancer properties. For instance, palladium(II) and platinum(II) complexes with benzimidazole ligands were studied for their cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cells. The structural and theoretical analysis revealed square-planar geometries around the metallic center, indicating the complexes' potential as anticancer compounds (Ghani & Mansour, 2011). Additionally, ruthenium(II) arene compounds with benzimidazole ligands demonstrated significant cytotoxic activity, which was evaluated through various cell lines, DNA binding measurements, and inhibition studies, suggesting a multitarget mechanism for their biological activity (Martínez-Alonso et al., 2014).

Catalytic Activity

Benzimidazole derivatives have also been investigated for their catalytic activity. For example, Pd(II) complexes with ONN pincer ligand, including benzimidazole, showed excellent catalytic activity towards the Suzuki-Miyaura reaction, demonstrating their utility in facilitating carbon-carbon bond formation (Shukla et al., 2021).

Synthesis of Heterocycles

The structural versatility of benzimidazole-based compounds facilitates the synthesis of novel heterocyclic systems. For instance, the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes led to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, highlighting the potential for synthesizing complex structures for further biological activity exploration (Kharchenko et al., 2008).

Antifungal Effects

Investigations into the antifungal efficacy of benzimidazole derivatives have shown promising results against various fungi. A study on 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound demonstrated significant antifungal activity, suggesting the potential of benzimidazole-related compounds in developing new antifungal agents (Jafar et al., 2017).

Vasorelaxant Activity

Benzimidazole derivatives have been evaluated for their vasorelaxant properties, showing significant activity in isolated thoracic aortic rings of rats. This indicates their potential utility in developing new treatments for cardiovascular diseases (Nofal et al., 2013).

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-16-9-5-4-8-15(16)21-11-12(10-17(21)22)18-19-13-6-2-3-7-14(13)20-18/h2-9,12H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFZJWVADUKVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

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